Bisisocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

78800-21-2 |

|---|---|

Molecular Formula |

C2N2 |

Molecular Weight |

52.03 g/mol |

IUPAC Name |

isocyanoazaniumylidynemethane |

InChI |

InChI=1S/C2N2/c1-3-4-2 |

InChI Key |

PBONCSGLBNLRPG-UHFFFAOYSA-N |

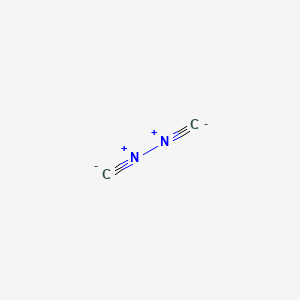

Canonical SMILES |

[C-]#[N+][N+]#[C-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Electronic Structure and Properties of Bisisocyanide Compounds

Abstract: This technical guide provides a comprehensive overview of the electronic structure, physicochemical properties, and synthesis of bisisocyanide compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols. The unique electronic nature of the isocyanide functional group, characterized by its C≡N triple bond and charge distribution, imparts distinct properties to this compound molecules, making them valuable in coordination chemistry, materials science, and medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental methodologies for characterization, and explores their potential applications, particularly in the realm of drug discovery.

Introduction to this compound Compounds

Isocyanides, or isonitriles, are a class of organic compounds featuring the functional group -N⁺≡C⁻. They are isomers of nitriles (-C≡N) but exhibit markedly different chemical reactivity and electronic properties.[1] The isocyanide group is connected to the organic moiety through the nitrogen atom.[1] this compound compounds, which contain two isocyanide functional groups, are of particular interest due to their ability to act as bidentate ligands in coordination chemistry and as building blocks for complex molecular architectures.

The electronic structure of isocyanides can be described by two primary resonance forms: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a carbene-like structure with a double bond.[2] This electronic ambiguity makes them isoelectronic to carbon monoxide and carbenes, contributing to their diverse reactivity.[2][3] In recent years, bisisocyanides have garnered attention for their applications as antibacterial, antifungal, and antitumoral agents, largely owing to their strong metal-coordinating properties.[3][4] Their role as bioisosteres for other functional groups is also a key area of exploration in drug design.[5][6]

Electronic Structure and Bonding

The defining feature of a this compound is the electronic nature of its two isocyanide groups. The bonding is best understood through a combination of resonance theory and molecular orbital (MO) theory.

2.1 Resonance and Bonding Models The isocyanide functional group is a resonance hybrid, with the major contributor being the zwitterionic form R-N⁺≡C⁻. This structure features a formal positive charge on the nitrogen and a negative charge on the terminal carbon, with a C-N triple bond.[2] A secondary, carbene-like resonance structure is R-N=C:.[2] Crystallographic analyses support the triple bond character, with C-N bond distances in isocyanides being approximately 1.16 Å.[2] The C-N-C bond angle is typically close to 180°, indicating sp hybridization at the nitrogen atom.[1]

2.2 Molecular Orbital (MO) Analysis From an MO perspective, the highest occupied molecular orbital (HOMO) is primarily located on the carbon atom, which accounts for its nucleophilic character in many reactions. The lowest unoccupied molecular orbitals (LUMO) are the π* orbitals of the C≡N bond, which allow isocyanides to act as π-acceptor ligands in coordination complexes, similar to carbon monoxide.[3][7] The presence of two isocyanide groups in a this compound compound allows for more complex electronic interactions, including through-bond or through-space conjugation, which can be tuned by the nature of the organic linker separating the two -NC groups.

Physicochemical and Electronic Properties

The unique electronic structure of bisisocyanides gives rise to distinctive spectroscopic, photophysical, and electrochemical properties.

3.1 Spectroscopic Properties Infrared (IR) spectroscopy is a primary tool for identifying isocyanides. They exhibit a strong and characteristic stretching vibration (ν_NC) in the range of 2165–2110 cm⁻¹.[1] This absorption is a reliable diagnostic for the presence of the isocyanide functional group. In UV-Vis spectroscopy, the electronic transitions are typically π → π* in nature. The position of the absorption maximum (λ_max) is sensitive to the conjugation within the molecule and the solvent polarity.[8]

3.2 Photophysical and Electrochemical Behavior Certain this compound-containing metal complexes, particularly those of platinum(II), have demonstrated interesting photoluminescent properties. These complexes can exhibit aggregation-induced emission and respond to external stimuli such as volatile organic compounds (VOCs), temperature, and pressure with distinct color and phosphorescence changes.[9] This behavior is often attributed to the formation of intermolecular Pt···Pt and/or π···π stacking interactions in the solid state or in aggregates.[9]

The electrochemical properties of this compound compounds can be investigated using techniques like cyclic voltammetry to determine their redox potentials.[10] This is particularly relevant for their metal complexes, where the electron-donating and π-accepting properties of the this compound ligand can stabilize various oxidation states of the metal center.[7]

Data Presentation

Table 1: Spectroscopic Data of Representative Isocyanide Compounds

| Compound/Complex Type | IR ν_NC (cm⁻¹) | UV-Vis λ_max (nm) | Reference(s) |

|---|---|---|---|

| General Aliphatic/Aromatic Isocyanides | 2165–2110 | 200–700 (π → π*) | [1][8] |

| Ferrous n-butyl isocyanide-P450cam | 2116 | 453 | [11] |

| Ferrous n-butyl isocyanide-P450nor | 2145 | 427 | [11] |

| Cyclometalated Pt(II) Isocyanide Complexes | Not specified | ~350-550 (absorption) |[9] |

Table 2: Crystallographic Data of Representative Isocyanide-Containing Structures

| Structure | Interaction/Parameter | Distance (Å) / Angle (°) | Reference(s) |

|---|---|---|---|

| Methyl Isocyanide | C-N distance | 1.158 Å (115.8 pm) | [1] |

| Toluensulfonylmethyl isocyanide | N–C distance | 1.2 Å | [2] |

| Ferrous n-butyl isocyanide-P450cam | Fe-C-N angle | 159° | [11] |

| Ferrous n-butyl isocyanide-P450nor | Fe-C-N angle | 175° | [11] |

| Cycloplatinated(II) Complex (1b) | Interplanar ppy-CHO π···π | 3.306 Å |[9] |

Synthesis and Characterization Workflows

The synthesis of bisisocyanides typically involves the dehydration of the corresponding bisformamides. Their characterization relies on a suite of spectroscopic and analytical techniques.

Caption: General workflow for the synthesis of this compound compounds.

Experimental Protocols

4.1.1 General Protocol for this compound Synthesis (Dehydration of a Diformamide) This protocol is a generalized procedure based on the dehydration of formamides using tosyl chloride (TsCl) and a base.[1][12]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the diformamide precursor (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Add a base, such as triethylamine (B128534) (2.2 mmol) or pyridine (B92270) (used as solvent), to the mixture.

-

Dehydrating Agent: Slowly add a solution of p-toluenesulfonyl chloride (2.1 mmol) in the same anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the -NC stretch).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by distillation/recrystallization to yield the pure this compound.

4.1.2 X-ray Crystallography Protocol for Structure Determination This protocol outlines the general steps for single-crystal X-ray diffraction analysis.[13][14]

-

Crystal Growth: Grow single crystals of the this compound compound suitable for diffraction. This is often the rate-limiting step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal.[13] As the crystal is rotated, a diffraction pattern of spots is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the diffraction spots.[13]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[13]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in the final crystal structure.

4.1.3 Infrared (IR) Spectroscopy Protocol This protocol describes the acquisition of an IR spectrum for a this compound compound.[15][16]

-

Sample Preparation:

-

Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of solid directly on the crystal.

-

Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Solutions: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂, CHCl₃) and place it in a solution cell.

-

-

Background Spectrum: Run a background spectrum of the empty spectrometer (or with the pure solvent/KBr pellet).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument shines infrared light through the sample and measures the frequencies at which light is absorbed.[17]

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic ν_NC stretch between 2165–2110 cm⁻¹.

4.1.4 UV-Visible (UV-Vis) Spectroscopy Protocol This protocol outlines the steps for obtaining a UV-Vis absorption spectrum.[8][18]

-

Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the desired wavelength range (e.g., hexane, ethanol, acetonitrile).[19]

-

Solution Preparation: Prepare a dilute solution of the this compound compound with a known concentration, typically in the micromolar (10⁻⁶ M) range, to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline or reference).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200–800 nm) and record the absorbance at each wavelength.[18]

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).

4.1.5 Cyclic Voltammetry (CV) Protocol This protocol provides a general method for the electrochemical analysis of a this compound compound.[10][20]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Analyte Solution: Dissolve the this compound compound in the electrolyte solution at a concentration of approximately 1 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which is electroactive.[10][20]

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform, scanning from an initial potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential.[20]

-

Data Analysis: Analyze the resulting cyclic voltammogram to identify the potentials of oxidation and reduction peaks. The reversibility of the electrochemical process can also be assessed.

Caption: A typical workflow for the physicochemical characterization of this compound compounds.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and predicting the properties of this compound compounds.[21][22]

Caption: A standard workflow for the computational analysis of a this compound molecule using DFT.

Protocol for Computational Analysis

-

Structure Building: Build an initial 3D structure of the this compound molecule using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional and basis set for this purpose is B3LYP/6-31G(d).

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the IR spectrum, including the characteristic ν_NC frequencies.

-

Electronic Property Calculation: Perform a single-point energy calculation, often with a larger basis set (e.g., def2-TZVPP), on the optimized geometry to obtain more accurate electronic properties.

-

Data Analysis: Analyze the output to extract key data such as HOMO and LUMO energy levels, the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and atomic charges.[21]

Table 3: Representative Computationally Derived Properties

| Property | Typical Information Obtained | Relevance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability and susceptibility to reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and electronic transition energy. |

| MEP Map | Molecular Electrostatic Potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Calculated ν_NC | Vibrational frequency of the N≡C stretch | Allows for direct comparison with experimental IR data. |

Applications in Drug Development

The unique properties of bisisocyanides make them intriguing scaffolds for drug development.

Caption: Relationship between the structure of bisisocyanides and their applications.

6.1 Metal Coordination and Enzyme Inhibition The ability of the isocyanide group to coordinate with metal ions is central to its biological activity.[4] Many enzymes, including metalloproteins, are targets for isocyanide-containing compounds. The isocyanide can act as a strong ligand for metal ions like iron and copper within the active sites of enzymes, leading to inhibition.[4] For example, some this compound compounds have shown potent activity against pathogenic Gram-positive bacteria like MRSA.[3][4]

6.2 Bioisosteric Replacement In medicinal chemistry, bioisosteres are functional groups that can be interchanged to modulate the physicochemical properties of a drug candidate without losing the desired biological activity.[5] The linear geometry and electronic nature of the isocyanide group allow it to serve as a bioisostere for other groups, such as alkynes or nitriles, to fine-tune properties like solubility, lipophilicity, and metabolic stability.

6.3 Scaffolds for Drug Discovery Bisisocyanides can serve as versatile scaffolds for constructing complex molecules through multicomponent reactions like the Ugi and Passerini reactions.[1] This allows for the rapid generation of diverse chemical libraries for high-throughput screening in the drug discovery process. Their ability to chelate metals also makes them candidates for metal-based therapeutics and diagnostic agents.

Conclusion

This compound compounds possess a rich and tunable set of electronic and physicochemical properties derived from their dual isonitrile functionalities. Their synthesis, while requiring specific conditions to handle the reactive isocyanide group, is well-established. A combination of spectroscopic, electrochemical, and crystallographic techniques, supported by computational analysis, provides a deep understanding of their molecular structure and behavior. These fundamental characteristics underpin their growing importance as versatile ligands, functional materials, and promising scaffolds in the field of drug development, offering unique opportunities for the design of novel therapeutics and diagnostic agents.

References

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting CNC6F5: The Quest for Isocyanide Ligands with Strong π‑Acceptor Properties Evaluated by Energy Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 9. Multistimuli-Responsive Properties of Aggregated Isocyanide Cycloplatinated(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echem101.gamry.com [echem101.gamry.com]

- 11. Structural characterization of n-butyl-isocyanide complexes of cytochromes P450nor and P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. amherst.edu [amherst.edu]

- 16. athabascau.ca [athabascau.ca]

- 17. compoundchem.com [compoundchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. longdom.org [longdom.org]

- 21. Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview [mdpi.com]

Spectroscopic Analysis of Bisisocyanide Metal Complexes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bisisocyanide metal complexes represent a versatile class of compounds with significant applications ranging from medicinal chemistry to materials science. Their unique electronic and structural properties, largely dictated by the nature of the metal center and the isocyanide ligands, can be comprehensively elucidated through a suite of spectroscopic techniques. This guide provides an in-depth overview of the core spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis)—used to characterize these complexes. It includes detailed experimental protocols, a compilation of quantitative spectroscopic data, and visual workflows to aid in the systematic analysis and application of these valuable compounds, particularly in the context of drug development and molecular imaging.

Introduction to this compound Metal Complexes

This compound complexes are coordination compounds featuring two isocyanide (R–N≡C) ligands bound to a central metal atom. The isocyanide ligand is isoelectronic with carbon monoxide but is generally a better σ-donor and a slightly weaker π-acceptor, allowing for the stabilization of metals in various oxidation states.[1][2] This tunable electronic nature makes them valuable scaffolds in the design of therapeutic and diagnostic agents. For instance, Technetium-99m (⁹⁹ᵐTc) this compound complexes are utilized in nuclear medicine as myocardial perfusion imaging agents, while gold(I) this compound derivatives are being explored as potent anticancer agents that target cellular mitochondria.[3][4][5]

A thorough spectroscopic analysis is paramount to confirming the synthesis, understanding the bonding, and predicting the reactivity and biological activity of these complexes.

Core Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is arguably the most critical initial technique for characterizing isocyanide complexes. The C≡N stretching vibration (ν(C≡N)) is a powerful diagnostic tool.[6]

-

Bonding Interpretation : The position of the ν(C≡N) band provides direct insight into the metal-ligand bonding.[6][7]

-

σ-Donation : When the isocyanide ligand acts primarily as a σ-donor, electron density is removed from the weakly antibonding 5σ orbital of the isocyanide, strengthening the C≡N bond and shifting the ν(C≡N) band to a higher frequency (wavenumber) compared to the free ligand.[7]

-

π-Backbonding : Conversely, in electron-rich metal centers, electron density is back-donated from the metal's d-orbitals into the π* antibonding orbitals of the isocyanide ligand. This weakens the C≡N bond and shifts the ν(C≡N) band to a lower frequency.[8]

-

The intensity and number of ν(C≡N) bands also provide information about the geometry of the complex (e.g., cis vs. trans isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the complex in solution.

-

¹³C NMR : The isocyanide carbon (M–C≡N–R) is a particularly informative nucleus. Its chemical shift is highly sensitive to the electronic environment and coordination.[9][10] Upon coordination to a metal, the isocyanide carbon signal typically shifts significantly compared to the free ligand.[10] The range for these carbons in metal complexes can be broad, extending beyond the typical organic range.[9]

-

¹H NMR : This technique is used to characterize the organic 'R' groups of the isocyanide ligand and any other ligands present in the complex, confirming the overall structure and purity.

-

Heteronuclear NMR : For complexes containing NMR-active metals (e.g., ¹⁹⁵Pt, ¹⁰³Rh) or other nuclei like ³¹P in ancillary phosphine (B1218219) ligands, heteronuclear NMR provides invaluable data on bonding and structure through the observation of coupling constants.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the metal complex and is essential for understanding its photophysical properties and potential applications in imaging or photodynamic therapy.[1][11]

-

d-d Transitions : These transitions occur between the d-orbitals of the metal center, which are split in energy by the ligand field. They are typically of low intensity (Laporte forbidden) but are responsible for the characteristic colors of many transition metal complexes.[12][13][14]

-

Charge-Transfer (CT) Bands : These are intense transitions involving the movement of an electron between the metal and the ligands.[13][14]

-

Metal-to-Ligand Charge Transfer (MLCT) : An electron moves from a metal-centered orbital to a ligand-centered orbital (e.g., the π* of the isocyanide).

-

Ligand-to-Metal Charge Transfer (LMCT) : An electron moves from a ligand-centered orbital to a metal-centered orbital.

-

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol: FT-IR Analysis of a Solid this compound Metal Complex

This protocol describes the analysis of a solid-state sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running the analysis with no sample present. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.[15][16]

-

Sample Preparation : Place a small amount (1-5 mg) of the finely powdered solid this compound complex onto the center of the ATR crystal.[16]

-

Sample Analysis : Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Do not overtighten.[16]

-

Data Acquisition : Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹. The typical analysis range is 4000–400 cm⁻¹.[16][17]

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify the key ν(C≡N) stretching frequency, typically found in the 2000–2250 cm⁻¹ region.

Protocol: NMR Analysis of an Organometallic this compound Complex

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

-

Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-D₆) in which the complex is soluble and stable. The deuterium (B1214612) signal is used by the spectrometer to "lock" the magnetic field.[18][19]

-

Sample Preparation : Weigh 5-25 mg of the complex for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small vial.[18]

-

Dissolution : Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial and gently agitate to dissolve the sample completely.[18]

-

Filtration : To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added, though referencing to the residual solvent peak is often sufficient.[18]

-

Data Acquisition : Place the capped and labeled NMR tube into the spectrometer. Acquire the spectra according to standard instrument procedures, ensuring sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.

Protocol: UV-Vis Analysis of a this compound Metal Complex in Solution

This protocol details the measurement of an absorption spectrum for a complex in solution.

-

Solvent and Cuvette Selection : Choose a UV-transparent solvent (e.g., acetonitrile, methanol, dichloromethane) that dissolves the complex. Use a quartz cuvette for analysis in the UV region (<340 nm) or a glass/plastic cuvette for the visible region only. The standard path length is 1 cm.

-

Stock Solution Preparation : Prepare a stock solution of the complex of a known concentration (e.g., 1 mM) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Sample Preparation : From the stock solution, prepare a dilute sample in the desired concentration range (typically 10-100 µM). The final absorbance should ideally be between 0.1 and 1.0 for maximum accuracy according to the Beer-Lambert Law.[11]

-

Instrument Blank : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).[11]

-

Data Acquisition : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200–800 nm).

-

Data Analysis : Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each peak using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.[12]

Quantitative Data Summary

The following tables summarize key spectroscopic data for representative this compound metal complexes, illustrating the trends discussed above.

Table 1: Infrared Spectroscopy Data (ν(C≡N)) for Selected this compound Complexes

| Complex Formula | Metal Center | ν(C≡N) (cm⁻¹) | Comments |

| fac-[Cr(CO)₃(CN-t-Bu)₃] | Cr(0) | 1975 | Significant π-backbonding from the electron-rich Cr(0) center lowers the stretching frequency. |

| fac-[Mo(CO)₃(CN-t-Bu)₃] | Mo(0) | 1973 | Similar to the Cr complex, demonstrating strong π-backbonding. |

| fac-[W(CO)₃(CN-t-Bu)₃] | W(0) | 1966 | The trend shows slightly more effective backbonding for the heavier group 6 metal. |

| [Cp₃La(CNC₆H₁₁)₂] | La(III) | 2180 | Coordination to the electropositive La(III) ion increases ν(C≡N) relative to the free ligand (~2140 cm⁻¹). |

| [Cp₃U(CNC₆H₁₁)] | U(III) | 2160 | The lower frequency compared to the La(III) complex suggests some degree of π-backbonding.[7] |

| [Au(CN-C₆H₁₁)₂]⁺ | Au(I) | ~2200+ | Strong σ-donation to the Au(I) center leads to a significant increase in the C≡N stretching frequency. |

Data compiled from multiple literature sources.[7][20] Note: "Cp" is cyclopentadienyl, "t-Bu" is tert-butyl, and "Cy" is cyclohexyl.

Table 2: ¹³C NMR Chemical Shift Data for Isocyanide Carbon

| Compound / Complex | Metal Center | Solvent | δ (ppm) for C ≡N | Comments |

| CH₃NC (Methyl Isocyanide) | - (Free Ligand) | CDCl₃ | 157.5 | Chemical shift of the uncoordinated isocyanide carbon. |

| C₆H₁₁NC (Cyclohexyl Isocyanide) | - (Free Ligand) | CDCl₃ | 165.7 | Representative shift for an aliphatic isocyanide. |

| fac-[Mo(CO)₃(CNCH₃)₃] | Mo(0) | CDCl₃ | 162.8 | Coordination to the electron-rich Mo(0) center results in a slight upfield shift. |

| trans-[PdCl₂(CN-t-Bu)₂] | Pd(II) | CDCl₃ | 140.2 | Significant upfield shift upon coordination to Pd(II), indicating strong metal-ligand interaction. |

| [Au(CN-t-Bu)(PPh₃)]⁺ | Au(I) | CDCl₃ | 135.0 | The isocyanide carbon is substantially shielded upon coordination to gold(I). |

Data compiled from various spectroscopic studies.[10][21] Chemical shifts are highly solvent and counter-ion dependent.

Visualization of Workflows and Pathways

General Experimental Workflow for Complex Characterization

The systematic characterization of a newly synthesized this compound metal complex follows a logical progression of spectroscopic analyses.

Anticancer Mechanism of Gold this compound Complexes

Many cytotoxic gold complexes, including this compound species, function by targeting mitochondria, leading to a cascade of events that culminates in programmed cell death (apoptosis). This pathway circumvents common resistance mechanisms associated with DNA-targeting drugs like cisplatin.[4][5][22]

Conclusion

The spectroscopic analysis of this compound metal complexes is a multi-faceted process that relies on the synergistic use of IR, NMR, and UV-Vis techniques. Each method provides a unique piece of the structural and electronic puzzle. IR spectroscopy offers a rapid and definitive confirmation of isocyanide coordination and insight into the nature of the metal-ligand bond. NMR spectroscopy resolves the complete molecular structure in solution, while UV-Vis spectroscopy reveals the electronic transitions that govern the complex's color, photophysical properties, and reactivity. For professionals in drug development, a robust understanding of these analytical techniques is indispensable for the rational design, synthesis, and characterization of novel metal-based therapeutic and diagnostic agents.

References

- 1. Ultraviolet–visible (UV-vis) spectroscopy: Colour in transition metal compounds | Resource | RSC Education [edu.rsc.org]

- 2. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. Developing Bi-Gold Compound BGC2a to Target Mitochondria for the Elimination of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 15. documents.thermofisher.cn [documents.thermofisher.cn]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin [mdpi.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Anticancer gold(iii)-bisphosphine complex alters the mitochondrial electron transport chain to induce in vivo tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Bisisocyanide-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisisocyanide-metal complexes are a class of coordination compounds gaining significant attention for their versatile applications in catalysis, photocatalysis, and medicinal chemistry.[1][2] Their utility is fundamentally linked to their stability in solution. This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of these complexes, details the rigorous experimental protocols required for its determination, and discusses the implications for research and drug development. While extensive quantitative thermodynamic data for this compound complexes is not widely consolidated in current literature, this guide equips researchers with the foundational knowledge and methodological detail to pursue these critical investigations.

Principles of Thermodynamic Stability

The thermodynamic stability of a metal complex refers to the extent to which the complex will form and persist at equilibrium in a given solvent.[3][4] It is quantified by the equilibrium constant for the formation reaction, known as the stability constant (K) or formation constant (K_f). For a general reaction between a metal ion (M) and a ligand (L):

M + nL ⇌ ML_n

The overall stability constant, β_n, is given by:

β_n = [ML_n] / ([M][L]^n)

Higher values of β_n indicate greater stability.[5] These values are often expressed in logarithmic form (log K or log β) due to their large magnitude.[5] The stability constant is directly related to the standard Gibbs free energy of formation (ΔG°), a key indicator of reaction spontaneity, through the equation:

ΔG° = -RT ln(β) = ΔH° - TΔS°

Where:

-

ΔG° is the standard Gibbs free energy change. A negative value indicates a spontaneous formation of the complex.[6]

-

ΔH° is the standard enthalpy change, reflecting the energy released or absorbed from bond formation and breaking.[7]

-

ΔS° is the standard entropy change, representing the change in disorder of the system upon complexation.[7]

The Chelate Effect: A Major Stabilizing Factor

This compound ligands are bidentate, meaning they bind to a single metal center at two points. This chelation confers significantly enhanced thermodynamic stability compared to analogous complexes formed with two monodentate isocyanide ligands. This phenomenon is known as the chelate effect .[5]

The primary driving force for the chelate effect is entropic.[4] Consider the replacement of two monodentate ligands (L) on a metal complex with one bidentate this compound ligand (L-L):

[M(L)₂] + L-L ⇌ [M(L-L)] + 2L

In this reaction, two molecules of reactants produce three molecules of products, leading to a significant increase in the translational entropy of the system (ΔS° > 0). This favorable entropy change makes the Gibbs free energy (ΔG°) more negative, thus increasing the stability constant of the chelate complex.[4]

Figure 1. The chelate effect increases system entropy.

Other Factors Influencing Stability

-

Nature of the Metal Ion: Higher charge density (higher charge, smaller ionic radius) on the metal ion generally leads to stronger electrostatic attraction and more stable complexes.

-

Ligand Basicity: Isocyanides are strong σ-donors, which contributes to the formation of stable metal-carbon bonds.[8] The electronic properties can be tuned by altering the organic substituent (R) on the isocyanide group (R-N≡C).[1]

-

Steric Hindrance: Bulky substituents on the this compound backbone can introduce steric strain, potentially weakening the metal-ligand interaction and reducing stability.

Quantitative Thermodynamic Data

| Metal Ion | Ligand | Log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Solvent | Reference |

| Ag⁺ | n-propylamine | log K₁ = 5.23 | -29.9 | -47.6 | -17.7 | Acetonitrile | [10][11] |

| Ag⁺ | n-propylamine | log K₂ = 5.37 | -30.6 | -50.1 | -19.5 | Acetonitrile | [10][11] |

| Ni²⁺ | Ethylenediamine | log β₂ = 13.86 | -79.1 | -83.7 | -4.6 | Water | [12] |

| Cd²⁺ | Ethylenediamine | log β₂ = 10.13 | -57.8 | -56.5 | 1.3 | Water | [12] |

Note: Data is for monodentate (propylamine) and bidentate (ethylenediamine) amine ligands, not bisisocyanides, and is provided for illustrative purposes. K₁ and K₂ refer to stepwise stability constants.

Experimental Protocols for Determining Thermodynamic Stability

Accurate determination of thermodynamic parameters is crucial for understanding and optimizing this compound-metal complexes. The following are detailed protocols for three primary techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stepwise stability constants by measuring the concentration of free hydrogen ions (pH) or metal ions in solution as a titrant is added. The Calvin-Bjerrum method is a common approach.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).

-

Prepare a standardized strong acid solution (e.g., 0.01 M HClO₄).

-

Prepare a stock solution of the this compound ligand with known concentration.

-

Prepare a stock solution of the metal salt (e.g., metal perchlorate) of known concentration.

-

Prepare an inert background electrolyte solution (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

-

-

Electrode Calibration: Calibrate the pH meter and combination glass electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 9.00) at the desired experimental temperature (e.g., 25.0 °C).

-

Titration Procedure: Perform a series of three titrations against the standardized strong base:

-

Titration A (Acid): A solution containing the strong acid and background electrolyte.

-

Titration B (Acid + Ligand): A solution containing the strong acid, the this compound ligand, and background electrolyte.

-

Titration C (Acid + Ligand + Metal): A solution containing the strong acid, the ligand, the metal salt, and background electrolyte.

-

Throughout the titrations, maintain an inert atmosphere by bubbling nitrogen gas through the solution and ensure constant temperature using a water jacket.

-

-

Data Analysis:

-

Plot pH versus the volume of base added for all three titrations.

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄_A) and the average number of ligands bound per metal ion (n̄).

-

Calculate the free ligand concentration ([L]) at each point in the titration.

-

Construct a "formation curve" by plotting n̄ versus pL (-log[L]).

-

Use computational software (e.g., Hyperquad) to fit the formation curve and solve for the stepwise stability constants (K₁, K₂, etc.).

-

Figure 2. Experimental workflow for potentiometric determination of stability constants.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change (ΔH) associated with a binding event. From a single experiment, it can determine the binding constant (K), reaction stoichiometry (n), and enthalpy (ΔH), from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the metal ion in a suitable buffer and degas thoroughly. The buffer should have a low ionization enthalpy to minimize heat changes from proton exchange.

-

Prepare a solution of the this compound ligand in the exact same buffer and degas thoroughly. The ligand concentration should be 10-20 times that of the metal ion.

-

Perform a dialysis step for macromolecular samples to ensure perfect buffer matching.

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument sample and reference cells.

-

Load the metal ion solution into the sample cell and the identical buffer into the reference cell.

-

Load the ligand solution into the injection syringe.

-

Allow the system to equilibrate thermally to the desired temperature (e.g., 25.0 °C).

-

-

Titration Experiment:

-

Inject small, precise aliquots (e.g., 2-10 µL) of the ligand solution into the sample cell at timed intervals.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction for each injection.

-

-

Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-only solution to measure the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model using the instrument's software (e.g., Origin) to extract K, n, and ΔH.

-

Calculate ΔG and ΔS using the equations ΔG = -RTln(K) and ΔG = ΔH - TΔS.

-

Figure 3. Experimental workflow for Isothermal Titration Calorimetry (ITC).

UV-Vis Spectrophotometry

This method is suitable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free metal and ligand. It is often used to determine the stoichiometry of the complex (e.g., via Job's Plot) and can also be used to find the stability constant.

Methodology (Mole Ratio Method):

-

Wavelength Selection: Record the absorption spectra of the free metal ion, the free this compound ligand, and a mixture of the two. Identify a wavelength (λ_max) where the complex absorbs strongly but the individual reactants absorb weakly.

-

Preparation of Solutions: Prepare a series of solutions where the metal ion concentration is held constant while the concentration of the this compound ligand is varied systematically (e.g., from 0 to 5 equivalents). Maintain constant ionic strength and pH with a buffer.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen λ_max.

-

Data Analysis:

-

Plot the measured absorbance versus the molar ratio ([Ligand]/[Metal]).

-

The plot will typically show two linear regions. The point of intersection of the extrapolated lines corresponds to the stoichiometry of the complex.

-

The stability constant (K) can be calculated from the absorbance data in the curved region of the plot using the Beer-Lambert law and the equilibrium expression, often requiring computational analysis.

-

Implications for Drug Development and Research

The thermodynamic stability of a metal complex is a critical parameter in drug development.

-

Bioavailability and Efficacy: A complex must be stable enough to remain intact in vivo to reach its biological target. Premature dissociation can lead to loss of efficacy and potential toxicity from the release of free metal ions.

-

Mechanism of Action: For drugs where ligand exchange is part of the mechanism (e.g., cisplatin), the thermodynamic and kinetic parameters must be precisely tuned. For chelating agents intended to sequester toxic metal ions, very high stability constants are required.

-

Catalysis: In catalytic applications, the stability of the this compound-metal complex influences catalyst lifetime and turnover number. The complex must be stable enough to persist under reaction conditions but may require a certain lability to participate in the catalytic cycle.

Conclusion

While a comprehensive quantitative database is yet to be established, the thermodynamic principles governing the stability of this compound-metal complexes are well-understood. The chelate effect provides a significant thermodynamic driving force for the formation of stable complexes with bidentate this compound ligands. For researchers and drug developers, the robust experimental protocols detailed in this guide—potentiometry, ITC, and spectrophotometry—provide a clear pathway for determining the critical stability constants (K), enthalpy (ΔH), and entropy (ΔS) that govern the behavior of these promising compounds in solution. Such data is indispensable for the rational design of new catalysts, therapeutics, and advanced materials.

References

- 1. Synthesis and Characterization of Bidentate Isonitrile Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]

- 7. Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - PMC [pmc.ncbi.nlm.nih.gov]

Bisisocyanide Compounds: Versatile Building Blocks for Supramolecular Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisisocyanide compounds have emerged as highly versatile and powerful building blocks in the field of supramolecular chemistry. Their linear geometry, strong coordinating ability with a variety of metal ions, and tunable electronic and steric properties make them ideal candidates for the rational design and construction of complex, functional supramolecular architectures. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based supramolecular assemblies, with a focus on their role in the development of novel materials and therapeutics.

Synthesis of this compound Ligands

The synthesis of this compound ligands typically involves a two-step procedure starting from the corresponding diamine. The diamine is first formylated to produce the corresponding bis(formamide), which is then dehydrated to yield the target this compound.

General Experimental Protocol for the Synthesis of Bisisocyanides

A common method for the dehydration of formamides to isocyanides involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine (B92270) or triethylamine.

Step 1: Formylation of the Diamine To a solution of the diamine in an appropriate solvent (e.g., dichloromethane), an excess of ethyl formate (B1220265) is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude bis(formamide).

Step 2: Dehydration to the this compound The crude bis(formamide) is dissolved in a dry solvent (e.g., dichloromethane (B109758) or pyridine) and cooled in an ice bath. A dehydrating agent, such as phosphorus oxychloride, is added dropwise to the stirred solution, maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a specified period, often with gentle warming to room temperature or refluxing. The reaction is then quenched by the addition of an aqueous solution of a weak base (e.g., sodium carbonate). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by crystallization or column chromatography.

Characterization of this compound Compounds

This compound ligands are characterized by a variety of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong stretching vibration of the N≡C triple bond, which typically appears in the range of 2100-2200 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the isocyanide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons adjacent to the isocyanide group are often deshielded. In ¹³C NMR spectra, the isocyanide carbon atom gives a characteristic signal, although its observation can sometimes be challenging due to quadrupolar relaxation of the adjacent nitrogen atom.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound ligands.

This compound Compounds in Supramolecular Assembly

The linear and rigid nature of many this compound ligands makes them excellent building blocks for the construction of a variety of supramolecular architectures through coordination-driven self-assembly.

Metal-Organic Frameworks (MOFs)

Bisisocyanides can act as linear linkers to connect metal nodes, forming extended, porous structures known as metal-organic frameworks (MOFs). The properties of these MOFs, such as pore size and functionality, can be tuned by varying the length and chemical nature of the this compound linker.

Macrocycles and Cages

The reaction of this compound ligands with metal precursors that have specific coordination geometries (e.g., square planar palladium(II) or platinum(II) complexes) can lead to the formation of discrete, closed structures such as macrocycles and cages. These self-assembled structures often possess well-defined cavities that can encapsulate guest molecules, leading to applications in host-guest chemistry, sensing, and catalysis.

Data Presentation: Structural and Binding Properties

The structural parameters and binding affinities of this compound-based supramolecular assemblies are crucial for understanding their properties and designing new functional materials.

| Compound/Complex | Metal Ion | M-C Bond Length (Å) | C≡N Bond Length (Å) | M-C-N Angle (°) | Association Constant (Kₐ) (M⁻¹) | Reference |

| [PdCl₂(1,4-diisocyanobenzene)] | Pd(II) | 1.987(3) | 1.145(4) | 175.6(3) | - | [1] |

| --INVALID-LINK--₂ | Pd(II) | 1.992(5) | 1.138(6) | 176.2(5) | - | [1] |

| [Rh₂(CO)₄(μ-xylyldiisocyanide)] | Rh(I) | 2.011(4) | 1.152(5) | 173.9(4) | - | [2][3][4][5] |

| Host-Guest Complex 1 | Cu²⁺ | - | - | - | 2.92 x 10³ | [6] |

| Host-Guest Complex 2 | Cr⁶⁺ | - | - | - | 1.42 x 10³ | [6] |

| Host-Guest Complex 3 | Mn²⁺ | - | - | - | 2.98 x 10¹ | [6] |

Note: The data in this table is compiled from various sources and represents examples of typical values. The specific parameters can vary depending on the exact structure and experimental conditions.

Experimental Protocols for Supramolecular Assembly

Synthesis of a Palladium-Bisisocyanide Square Macrocycle

This protocol describes the self-assembly of a [Pd₄(this compound)₄]⁸⁺ square macrocycle.

Materials:

-

--INVALID-LINK--₂

-

A rigid this compound ligand (e.g., 1,4-diisocyanobenzene)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the this compound ligand in dry dichloromethane.

-

In a separate flask, dissolve one equivalent of --INVALID-LINK--₂ in dry dichloromethane.

-

Slowly add the palladium solution to the stirred solution of the this compound ligand at room temperature.

-

Stir the reaction mixture for several hours to allow for the self-assembly of the macrocycle. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

-

Upon completion of the reaction, precipitate the product by the slow addition of diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

The resulting macrocyclic complex can be further characterized by NMR, ESI-MS, and X-ray crystallography.

Visualizations of Key Processes

Self-Assembly of a this compound-Based Macrocycle

The following diagram illustrates the stepwise self-assembly of a square-planar palladium-bisisocyanide macrocycle from its constituent building blocks.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

This compound ligands can be employed in homogeneous catalysis. The diagram below depicts a simplified catalytic cycle for the hydroformylation of an alkene using a rhodium complex with this compound ligands.

Conclusion

This compound compounds are undeniably valuable building blocks in supramolecular chemistry, enabling the construction of a wide array of functional architectures. Their predictable coordination behavior and synthetic accessibility provide a robust platform for the development of new materials with tailored properties. The continued exploration of this compound-based systems holds great promise for advancements in areas ranging from materials science and catalysis to drug delivery and molecular sensing. Further research into the design of novel this compound ligands and the investigation of their self-assembly with a broader range of metal ions will undoubtedly lead to the discovery of even more complex and functional supramolecular systems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Redox Properties of Transition Metal Bisisocyanide Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal bisisocyanide complexes represent a fascinating and versatile class of coordination compounds. Their unique electronic and steric properties, largely dictated by the nature of the isocyanide ligands, give rise to a rich redox chemistry that is of significant interest in various fields, including catalysis, bioinorganic chemistry, and drug development. Isocyanides (or isonitriles, R-N≡C) are electronically similar to carbon monoxide but often act as stronger σ-donors and variable π-acceptors, allowing them to stabilize a wide range of metal oxidation states.[1] This ability to readily undergo and mediate electron transfer reactions is central to their utility.

This technical guide provides a comprehensive overview of the redox properties of transition metal this compound complexes. It summarizes key quantitative electrochemical data, details relevant experimental protocols, and visualizes important mechanistic pathways to serve as a valuable resource for researchers and professionals working with these compounds.

Redox Properties and Electrochemical Data

The redox behavior of transition metal this compound complexes is typically investigated using cyclic voltammetry (CV). This electrochemical technique allows for the determination of formal reduction potentials (E°') and provides insights into the reversibility and kinetics of electron transfer processes. The electronic nature of the isocyanide ligand, the identity of the transition metal, and the overall coordination geometry of the complex are key factors that influence the observed redox potentials.

Below are tables summarizing the redox potential data for a selection of iron, chromium, and cobalt this compound and related isocyanide complexes.

Table 1: Redox Potentials of Selected Iron Isonitrile Complexes

| Complex | Redox Couple | E½ (V vs. Fc+/Fc) | Solvent | Supporting Electrolyte | Reference |

| [Fe3(BINC)6] | Fe(0)/Fe(I) | -0.6 (Epa) | THF | - | [2] |

| [Cp*Fe(BINC)]2 | Fe(I)/Fe(II) | -0.7, -0.15, 0.3, 0.65 (Epa) | CH2Cl2 | - | [2] |

| trans-[FeBr2(BINC)2] | Fe(II)/Fe(III) | Not Reported | - | - | [3] |

BINC = a bidentate isonitrile ligand Cp = Pentamethylcyclopentadienyl*

Table 2: Redox Potentials of a Tris(diisocyanide)chromium(0) Complex

| Complex | Redox Couple | E½ (V vs. Fc+/Fc) | Solvent | Supporting Electrolyte | Reference |

| Cr(CNtBuAr3NC)3 | Cr(I)/Cr(0) | -1.65 | THF | 0.1 M TBAPF6 | [4] |

| Cr(II)/Cr(I) | -0.93 | THF | 0.1 M TBAPF6 | [4] | |

| Cr(III)/Cr(II) | +0.02 | THF | 0.1 M TBAPF6 | [4] |

CNtBuAr3NC = a chelating diisocyanide ligand

Table 3: Redox Potential of a Low-Spin Cobalt(II) Isocyanide Complex

| Complex | Redox Couple | E½ (V vs. Fc+/Fc) | Solvent | Supporting Electrolyte | Reference |

| [Co(PY5Me2)(DMP-CN)]2+ | Co(II)/Co(III) | +0.23 | Acetonitrile | 0.1 M TBAPF6 | [1][5] |

PY5Me2 = 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine DMP-CN = 2,6-dimethylphenyl isocyanide

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of the redox properties of transition metal this compound complexes. The following sections outline the typical methodologies for the synthesis of these complexes and their analysis by cyclic voltammetry and spectroelectrochemistry.

Synthesis of Transition Metal this compound Complexes

The synthesis of transition metal this compound complexes can be achieved through various routes, often involving the reaction of a metal precursor with the desired isocyanide ligand.

Example Synthesis of a Tris(diisocyanide)chromium(0) Complex (Cr(CNtBuAr3NC)3): [4]

-

Precursor Synthesis: Chromium(III) chloride (CrCl3) is refluxed in tetrahydrofuran (B95107) (THF) to prepare the CrCl3(THF)3 precursor complex.

-

Reduction and Ligation: The CrCl3(THF)3 precursor is reacted with the chelating diisocyanide ligand (CNtBuAr3NC) in the presence of a sodium-mercury amalgam (Na/Hg) in dry THF at room temperature. The amalgam acts as a reducing agent to generate the Cr(0) center, which is then coordinated by three equivalents of the bidentate isocyanide ligand.

-

Purification: The resulting Cr(CNtBuAr3NC)3 complex is purified by appropriate chromatographic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of these complexes.

General Protocol for Cyclic Voltammetry of Organometallic Complexes: [6][7]

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Solution Preparation: The transition metal this compound complex is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6) to ensure sufficient conductivity. The solution is typically deoxygenated by purging with an inert gas like argon or nitrogen for several minutes prior to the experiment to prevent interference from oxygen reduction.

-

Data Acquisition: The potentiostat is used to apply a potential sweep to the working electrode. The potential is scanned linearly from an initial potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The formal reduction potential (E°') is determined as the midpoint of the anodic and cathodic peak potentials (Epa and Epc). The peak separation (ΔEp = Epa - Epc) provides information about the electrochemical reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature. The peak currents (ipa and ipc) can be used to determine the diffusion coefficient of the complex.

Specific Parameters for Cr(CNtBuAr3NC)3: [4]

-

Solvent: Tetrahydrofuran (THF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

-

Scan Rate: Not specified in the provided abstract, but typically in the range of 20 to 200 mV/s for such measurements.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species.

General Setup for UV-Vis-NIR Spectroelectrochemistry:

-

Optically Transparent Thin-Layer Electrode (OTTLE) Cell: An OTTLE cell, which is a specialized electrochemical cell with optically transparent windows (e.g., quartz), is used. This allows a light beam from a spectrometer to pass through the solution in close proximity to the working electrode.

-

Instrumentation: The setup consists of a potentiostat to control the electrochemical experiment, a UV-Vis-NIR spectrometer to record the absorption spectra, and a light source.

-

Experiment: A potential is applied to the working electrode to generate the oxidized or reduced form of the complex. Simultaneously, the UV-Vis-NIR spectrum is recorded. By stepping the potential through the redox wave and recording the spectrum at each potential, the spectral changes associated with the electron transfer process can be monitored.

Visualizing Mechanisms and Pathways

Cellular Uptake and Localization of Technetium-99m Sestamibi

Technetium-99m sestamibi ([99mTc(MIBI)6]+, where MIBI is 2-methoxyisobutyl isonitrile) is a cationic bis(isocyanide) complex widely used in nuclear medicine for myocardial perfusion imaging. Its efficacy relies on its ability to accumulate in viable myocardial cells, a process driven by the negative mitochondrial and plasma membrane potentials.

The following diagram illustrates the proposed mechanism of cellular uptake and mitochondrial localization of 99mTc-sestamibi.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Technetium 99m Sestamibi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro accumulation of technetium-99m-sestamibi in human parathyroid mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-spin cobalt(ii) redox shuttle by isocyanide coordination - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Influence of Bisisocyanide Ligands on Metal Complex Geometry: A Technical Guide

Abstract

Bisisocyanide ligands, characterized by two isocyanide functional groups connected by a linker, are a versatile class of ligands in coordination chemistry. Their unique electronic and steric properties play a crucial role in dictating the geometry of the resulting metal complexes. This guide provides an in-depth analysis of how these ligands influence coordination geometry, with a focus on steric factors like the ligand backbone and bite angle. It also presents quantitative structural data, detailed experimental protocols for complex synthesis and characterization, and visual diagrams of key concepts to serve as a comprehensive resource for researchers in organometallic chemistry, catalysis, and drug development.

Introduction to this compound Ligands

This compound (or diisocyanide) ligands are analogous to the well-studied diphosphine ligands, acting as bidentate, chelating agents that bind to a metal center through the carbon atoms of their two isocyanide moieties.[1] The general structure can be represented as R-N≡C-Linker-C≡N-R'. The nature of the "Linker" and the 'R' groups allows for significant tunability of both steric and electronic properties.[1][2]

Isocyanides are considered soft ligands, making them excellent partners for soft transition metals.[2] They function as strong σ-donors and moderate π-acceptors, a characteristic that allows them to stabilize metals in various oxidation states.[2][3] The interplay between the ligand's steric constraints and its electronic character ultimately determines the coordination number and geometry of the metal complex.

Steric Effects on Metal Complex Geometry

The primary factor through which this compound ligands influence the geometry of a metal complex is steric hindrance, which can be modulated by altering the ligand's backbone.

The Role of the Ligand Backbone and Bite Angle

The "bite angle" is a critical parameter in complexes with bidentate ligands; it is defined as the L-M-L angle, where L are the donor atoms of the ligand and M is the metal center.[4] For this compound ligands, this is the C-M-C angle. The bite angle is largely dictated by the length and flexibility of the linker connecting the two isocyanide groups.[1][4]

-

Short Linkers: Ligands with short, rigid linkers (e.g., one or two methylene (B1212753) units) will have a small natural bite angle. This often forces a cis-coordination geometry in square planar or octahedral complexes.[5]

-

Long Linkers: Longer, more flexible linkers can accommodate a wider range of bite angles, making both cis and trans geometries accessible.[1][5] Extremely long and flexible linkers may even lead to the formation of macrocyclic complexes or act as bridging ligands between two metal centers.[1]

-

Rigid Linkers: The use of rigid backbones, such as those incorporating aromatic rings (e.g., xanthene-based ligands like Xantphos in diphosphines), can enforce a large and specific bite angle, which is a key strategy in catalyst design.[6]

The bite angle has a profound impact on the stability and reactivity of metal complexes. For instance, in catalysis, tuning the bite angle can influence the rates of crucial steps like oxidative addition and reductive elimination.[7] A larger bite angle can favor reductive elimination by allowing the complex to more closely approach the preferred linear geometry of the resulting lower-coordinate species.[7]

The relationship between the ligand backbone, the resulting bite angle, and the final complex geometry is a fundamental concept in ligand design.

References

- 1. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 2. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Characterization of Bidentate Isonitrile Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bite angle - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. inorganic chemistry - How does the bite angle of a ligand affect the efficiency of its catalyst? - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Deep Dive into the Solid-State Architecture of Bisisocyanide Coordination Polymers

A Technical Guide for Researchers in Materials Science and Drug Development

The field of coordination polymers has garnered significant attention for its potential in creating novel materials with tunable properties. Among the vast array of organic linkers utilized, bisisocyanides have emerged as a versatile class of ligands for constructing fascinating one-, two-, and three-dimensional solid-state structures. Their linear coordination preference with various metal centers, particularly d¹⁰ metals like Ag(I) and Au(I), often leads to the formation of linear or zigzag chains. The electronic and steric properties of the organic backbone of the bisisocyanide ligand play a crucial role in dictating the final supramolecular assembly, including chain packing and inter-chain interactions. This technical guide provides an in-depth exploration of the solid-state structure of this compound coordination polymers, detailing experimental protocols for their synthesis and characterization, and presenting key structural and analytical data in a comparative format.

Synthesis of this compound Coordination Polymers

The synthesis of this compound coordination polymers is typically achieved through the self-assembly of a this compound ligand and a metal salt in a suitable solvent system. The choice of solvent, reaction temperature, and molar ratio of reactants can influence the crystallinity and sometimes the dimensionality of the resulting polymer.

Experimental Protocol: Synthesis of a 1D Silver(I) this compound Coordination Polymer

This protocol provides a general method for the synthesis of a one-dimensional coordination polymer using a bis(imidazole)-based ligand and a silver(I) salt, which can be adapted for this compound ligands.

Materials:

-

Silver(I) Nitrate (B79036) (AgNO₃)

-

This compound ligand (e.g., 1,4-diisocyanobenzene)

-

Methanol (B129727) (MeOH)

Procedure:

-

A solution of the this compound ligand (0.3 mmol) in methanol (1 mL) is prepared.

-

A solution of silver(I) nitrate (0.3 mmol) in methanol (2 mL) is prepared separately.

-

The silver(I) nitrate solution is added dropwise to the ligand solution with constant stirring.

-

The resulting mixture is protected from light and left undisturbed at room temperature.

-

Crystals suitable for single-crystal X-ray diffraction typically form over a period of several days.[1]

A similar hydrothermal method can also be employed, where the reactants are sealed in an autoclave and heated. For instance, a mixture of a silver salt and a ligand in a solvent like DMF can be heated to elevated temperatures (e.g., 160 °C) for 24 hours to yield the coordination polymer.[2]

Synthesis Workflow

Structural Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state.[3] It provides invaluable data on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal is selected and mounted on a diffractometer.[4]

-

The crystal is cooled to a specific temperature (e.g., 150 K or 230 K) using a cryostream to minimize thermal vibrations.[4]

-

Diffraction data are collected using monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å).[4]

-

The intensity data are processed, which includes integration of the diffraction spots and corrections for absorption.[4]

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]

-

The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

-

Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[4]

Tabulated Crystallographic Data

The following table summarizes typical crystallographic data for a one-dimensional silver(I) coordination polymer with a 4,4'-bipyridine (B149096) ligand, which serves as an analogue for this compound systems.

| Parameter | Value | Reference |

| Empirical Formula | C₁₀H₈AgF₆N₂P | [5] |

| Formula Weight | 405.02 | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | C2/m | [5] |

| a (Å) | 13.574(3) | [5] |

| b (Å) | 11.345(2) | [5] |

| c (Å) | 8.430(1) | [5] |

| β (°) | 107.84(1) | [5] |

| Volume (ų) | 1235.8(4) | [5] |

| Z | 4 | [5] |

| Calculated Density (g/cm³) | 2.209 | [5] |

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the coordination of the isocyanide ligand to the metal center.

Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy:

-

A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet.

-

The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000–400 cm⁻¹.

Raman Spectroscopy:

-

A small amount of the crystalline sample is placed on a microscope slide.

-

The Raman spectrum is excited using a laser of a specific wavelength (e.g., 785 nm).[1]

-

The scattered light is collected and analyzed by the spectrometer.

The key vibrational mode to observe is the C≡N stretching frequency (ν(C≡N)). Upon coordination to a metal center, this band typically shifts to a higher wavenumber compared to the free ligand, indicating an increase in the C≡N bond strength.

Tabulated Spectroscopic Data

The table below shows a representative comparison of the isocyanide stretching frequency in a free ligand versus its coordination polymer.

| Compound | ν(C≡N) (cm⁻¹) | Technique | Reference |

| Free 1,4-Diisocyanobenzene | ~2130 | FTIR | |

| [Ag(1,4-diisocyanobenzene)]NO₃ Coordination Polymer | >2130 | FTIR |

Note: Specific values for this compound polymers need to be extracted from dedicated literature.

Characterization Workflow

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of coordination polymers. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small, accurately weighed sample of the coordination polymer is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass loss is recorded as a function of temperature.

The resulting TGA curve provides information on the decomposition temperature of the polymer and the nature of the decomposition products.

Tabulated Thermal Analysis Data

The following table provides representative thermal stability data for coordination polymers.

| Compound | Decomposition Onset (°C) | Atmosphere | Final Residue | Reference |

| [Ag(L)NO₃]n (L = bis(1,2,4-triazol-1-yl)adamantane) | ~250 | - | Ag | [1] |

| [Cd(L)₂(NO₃)₂]n (L = bis(1,2,4-triazol-1-yl)adamantane) | ~290 | - | - | [1] |